N-(4-isopropylbenzyl)cyclopropanamine
Description
Contextualization of Cyclopropanamine Motifs in Advanced Organic Synthesis
The cyclopropylamine (B47189) unit is a valuable component in modern organic synthesis and medicinal chemistry. longdom.org The three-membered cyclopropane (B1198618) ring is highly strained, which imparts enhanced reactivity, making it a versatile intermediate for various chemical transformations. longdom.org This structural feature is present in a range of biologically active pharmaceuticals, agrochemicals, and natural products. chemrxiv.org
Cyclopropylamines are synthesized through several methods, including the amination of cyclopropanol (B106826) and the reductive amination of cyclopropanecarboxaldehyde. longdom.org They readily undergo substitution and addition reactions, rendering them indispensable in synthetic organic chemistry. longdom.org For instance, cyclopropylamines are crucial intermediates in the production of certain herbicides and ectoparasiticides. google.com Their unique structural and reactive properties make them valuable building blocks for creating novel therapeutic agents. longdom.org The development of new synthetic methods, such as the diastereoselective synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes, continues to expand their utility. chemrxiv.org
Importance of N-Benzylamine Derivatives in Synthetic Chemistry
N-benzylamine derivatives are a significant class of compounds in organic and medicinal chemistry. ontosight.aiwikipedia.org The benzyl (B1604629) group, C₆H₅CH₂, is a common precursor in organic synthesis. wikipedia.org These derivatives are integral to the synthesis of various pharmaceuticals, including anticonvulsants, anti-emetics, and antihypertensive agents. wikipedia.org For example, compounds like lacosamide (B1674222) and nebivolol (B1214574) are synthesized using benzylamine (B48309) intermediates. wikipedia.org
The reactivity of the amine group allows for a wide range of chemical modifications, leading to the creation of complex molecules with diverse biological activities. ontosight.ai Research has shown that N-benzylamine derivatives can act as potent inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3 and USP1/UAF1 deubiquitinase, highlighting their potential in developing treatments for various diseases, including cancer. nih.govacs.org Furthermore, certain benzylamine derivatives have been found to act as monoamine oxidase inhibitors (MAOIs). wikipedia.orgwikipedia.org
Academic Research Trajectories for N-(4-isopropylbenzyl)cyclopropanamine
While extensive research specifically on this compound is not widely published, its structural components suggest several potential areas of investigation. The compound serves as an intermediate in organic synthesis, with its distinct structure allowing for transformations that can lead to new chemical entities. The lipophilicity imparted by the isopropylbenzyl group may enhance its bioavailability, making it a candidate for biological studies.
Research on analogous compounds provides insight into potential applications. For example, related N-(benzyl)cyclopropanamines are used in palladium-catalyzed cross-coupling reactions and hydrogenation processes for agrochemicals. Patents have been filed for processes to prepare similar structures, such as N-(5-chloro-2-isopropylbenzyl)cyclopropanamine, indicating industrial interest in this class of compounds for potential applications in pharmaceuticals or agrochemicals. google.comgoogle.com Studies on N-(4-ethylbenzyl)cyclopropanamine, a close structural relative, have explored its use as a biochemical reagent in proteomics and as a potential lead compound in drug development due to its interaction with biological targets.
The synthesis of this compound can be achieved through various established synthetic routes for secondary amines, such as the reaction of 4-isopropylbenzyl chloride with cyclopropylamine. The hydrochloride salt of the compound is also available for research purposes.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₁₃H₁₉N | 189.30 | Isopropyl group at para position |
| N-(4-ethylbenzyl)cyclopropanamine | C₁₂H₁₇N | 175.27 | Ethyl group at para position |
| N-(5-chloro-2-isopropylbenzyl)cyclopropanamine | C₁₃H₁₈ClN | 223.74 | Chloro and isopropyl substituents |
| Benzylamine | C₇H₉N | 107.15 | Unsubstituted benzyl group |
| Cyclopropanamine | C₃H₇N | 57.09 | Unsubstituted cyclopropane ring |
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(2)12-5-3-11(4-6-12)9-14-13-7-8-13/h3-6,10,13-14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMZIHWYZATVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406025 | |
| Record name | N-(4-isopropylbenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848658-77-5 | |
| Record name | N-(4-isopropylbenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of N 4 Isopropylbenzyl Cyclopropanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of N-(4-isopropylbenzyl)cyclopropanamine in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete connectivity map of the molecule can be assembled.
¹H NMR spectroscopy identifies the different chemical environments of protons in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, while spin-spin coupling provides information about adjacent, non-equivalent protons. For this compound, the spectrum is expected to show distinct signals corresponding to the isopropyl, aromatic, benzylic, amine, and cyclopropyl (B3062369) protons.
The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, a characteristic "AA'BB'" system, due to their coupling with adjacent aromatic protons. The single proton of the isopropyl group's methine appears as a septet due to coupling with the six equivalent methyl protons, which in turn appear as a doublet. The benzylic protons, situated between the aromatic ring and the nitrogen atom, are expected to produce a singlet as they have no adjacent protons, though this may broaden due to interaction with the nitrogen nucleus. The protons on the highly shielded cyclopropyl ring appear in the upfield region of the spectrum as complex multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Cyclopropyl (CH₂) | 0.35 - 0.45 | Multiplet | - | 2H |
| Cyclopropyl (CH₂) | 0.65 - 0.75 | Multiplet | - | 2H |
| Isopropyl (CH₃) | 1.24 | Doublet | ~6.9 | 6H |
| Cyclopropyl (CH) | 2.10 - 2.20 | Multiplet | - | 1H |
| Isopropyl (CH) | 2.91 | Septet | ~6.9 | 1H |
| Benzylic (CH₂) | 3.75 | Singlet | - | 2H |
| Aromatic (Ar-H) | 7.18 | Doublet | ~8.0 | 2H |
| Aromatic (Ar-H) | 7.25 | Doublet | ~8.0 | 2H |
Note: The chemical shift of the N-H proton is variable and dependent on solvent and concentration.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon environments. The cyclopropyl carbons are notably shielded and appear at unusually high field (low ppm values). docbrown.info The signals for the aromatic carbons are observed in the typical downfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Cyclopropyl (CH₂) | ~10.0 |
| Isopropyl (CH₃) | ~24.0 |
| Cyclopropyl (CH) | ~33.0 |
| Isopropyl (CH) | ~34.0 |
| Benzylic (CH₂) | ~56.0 |
| Aromatic (CH) | ~126.5 |
| Aromatic (CH) | ~129.0 |
| Aromatic (C-ipso) | ~137.0 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the isopropyl methine proton and the isopropyl methyl protons, as well as between adjacent protons on the aromatic ring. It would also help delineate the complex couplings within the cyclopropyl ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the benzylic CH₂ protons at ~3.75 ppm would correlate to the carbon at ~56.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. Key correlations would include the benzylic protons showing cross-peaks to the cyclopropyl methine carbon and the aromatic carbons (both the protonated and the quaternary ipso-carbons).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. It would be expected to show correlations between the benzylic protons and the ortho-protons of the aromatic ring, confirming their spatial proximity.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present. The spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features.
A key diagnostic peak is the N-H stretching vibration of the secondary amine. The C-H stretching vibrations for the aromatic, isopropyl, and benzylic groups are expected just below and above 3000 cm⁻¹. The presence of the cyclopropyl group can be confirmed by specific C-H stretching and ring deformation vibrations. Aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amine) | Stretch | ~3300 - 3350 | Medium-Weak |
| C-H (Aromatic) | Stretch | 3010 - 3100 | Medium |
| C-H (Cyclopropyl) | Stretch | ~3080 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 2970 | Strong |
| C=C (Aromatic) | Stretch | ~1610, ~1515 | Medium |
| N-H | Bend | 1550 - 1650 | Medium |
| C-N | Stretch | 1020 - 1250 | Medium |
Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition by measuring the precise molecular mass. The monoisotopic mass of this compound (C₁₃H₁₉N) is 189.15175 Da. uni.lu
In electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 190.1590. uni.lu Under electron ionization (EI), the molecule undergoes fragmentation, providing structural information. A common fragmentation pathway is benzylic cleavage, which would result in the formation of a stable isopropylbenzyl cation or a related tropylium (B1234903) ion (m/z 133). Another significant fragmentation would be the loss of the cyclopropyl group.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Analysis |
|---|---|---|---|
| [M+H]⁺ | [C₁₃H₂₀N]⁺ | 190.1590 | Protonated molecular ion (ESI) |
| [M]⁺ | [C₁₃H₁₉N]⁺ | 189.1517 | Molecular ion (EI) |
| [M-CH(CH₃)₂]⁺ | [C₁₀H₁₂N]⁺ | 146.0964 | Loss of isopropyl radical |
| [C₁₀H₁₃]⁺ | [C₁₀H₁₃]⁺ | 133.1012 | Isopropylbenzyl/tropylium cation from benzylic cleavage |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is a powerful technique for determining the exact three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine precise bond lengths, bond angles, and torsional angles.
Chemical Reactivity and Transformation Mechanisms of N 4 Isopropylbenzyl Cyclopropanamine
Reactivity Profiles of the Cyclopropylamine (B47189) Moiety
The cyclopropylamine unit is a source of significant chemical reactivity, primarily due to the inherent strain of the three-membered ring. This strain influences the molecule's stability, conformation, and susceptibility to ring-opening reactions.
Ring-Opening Reactions and Their Regioselectivity
The high ring strain of the cyclopropane (B1198618) ring in N-(4-isopropylbenzyl)cyclopropanamine makes it susceptible to ring-opening reactions under various conditions, such as in the presence of acids or through radical pathways. These reactions are driven by the release of strain energy, which is approximately 27.5 kcal/mol for an unsubstituted cyclopropane ring. The regioselectivity of these ring-opening reactions is influenced by the substituents on the cyclopropane ring and the reaction mechanism.
In the context of N-substituted cyclopropylamines, cleavage of the carbon-carbon bonds of the cyclopropane ring can be initiated by various stimuli, including photochemical activation. For instance, in formal [3+2] cycloaddition reactions of N-aryl cyclopropylamines with α,β-unsaturated carbonyl compounds, the reaction proceeds through a single electron transfer (SET) pathway, initiated by photochemical activation, leading to the formation of N-arylaminocycloalkyl compounds in good to excellent yields. The regioselectivity of such reactions is dictated by the stability of the radical intermediates formed upon ring opening.
Lewis acid-catalyzed ring-opening reactions of cyclopropylamines can also occur. The regioselectivity is governed by the ability of the substituents to stabilize the resulting carbocationic or radical intermediates. For N-benzyl substituted cyclopropylamines, the cleavage of the distal C-C bond (the bond opposite to the point of substitution) is often favored due to electronic effects of the nitrogen substituent.
Table 1: Regioselectivity in Ring-Opening Reactions of Substituted Cyclopropanes
| Reactant | Conditions | Major Product(s) | Regioselectivity |
|---|---|---|---|
| N-Aryl cyclopropylamines and α,β-unsaturated carbonyls | Photochemical activation | N-Arylaminocyclopentanes | Dependent on radical stability |
| Donor-Acceptor Cyclopropanes | Lewis Acid Catalysis | Ring-opened products | Attack at the carbon bearing the electron-withdrawing group |
Stability and Conformation-Reactivity Relationships of the Cyclopropane Ring
The stability of the cyclopropane ring is significantly lower than that of larger cycloalkanes due to angle and torsional strain. The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This angle strain, combined with the eclipsing interactions of the hydrogen atoms (torsional strain), makes the ring prone to reactions that relieve this strain.
The conformation of the substituents on the cyclopropane ring can influence its reactivity. For this compound, the bulky 4-isopropylbenzyl group attached to the nitrogen atom can adopt different orientations relative to the cyclopropane ring. These conformational preferences can affect the accessibility of the ring to reagents and influence the stereochemical outcome of reactions. The relationship between the conformation of the substituent and the reactivity of the cyclopropane ring is an area of active research, with studies showing that the stereochemistry of substituents can dictate the stable conformation and, consequently, the reactivity toward nucleophiles. Computational studies and experimental data on related systems suggest that the orientation of the N-substituent can influence the electronic properties of the cyclopropane ring and its susceptibility to attack.
Transformations at the Secondary Amine Nitrogen
The secondary amine nitrogen in this compound is a key site of reactivity, functioning as a nucleophile and a base.
Nucleophilic Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic. It can readily react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds. The nucleophilicity of the amine is influenced by steric hindrance from the adjacent cyclopropyl (B3062369) and 4-isopropylbenzyl groups. While the cyclopropyl group is relatively small, the bulky isopropylbenzyl group can sterically hinder the approach of electrophiles to the nitrogen atom, potentially slowing down reaction rates compared to less hindered secondary amines.
The reactivity of the amine can be modulated by the reaction conditions. For example, in the synthesis of related N-substituted cyclopropylamines, the choice of solvent and base can significantly impact the efficiency of N-alkylation and N-acylation reactions.
Formation of Amides and Other Nitrogen-Containing Derivatives
One of the most common transformations of secondary amines is the formation of amides. This compound can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding N-acyl derivatives. These amidation reactions are typically robust and proceed in high yield under standard conditions.
The synthesis of various amide derivatives containing a cyclopropane moiety has been reported, highlighting the utility of this reaction in medicinal chemistry for the generation of diverse compound libraries. The reaction conditions for amide formation can be tailored to the specific acylating agent and substrate.
Table 2: Representative Conditions for Amide Formation from Secondary Amines
| Acylating Agent | Coupling Agent/Base | Solvent | Typical Temperature |
|---|---|---|---|
| Acyl Chloride | Triethylamine or Pyridine | Dichloromethane or THF | 0 °C to room temperature |
| Carboxylic Acid | DCC, EDC, or HATU | Dichloromethane or DMF | 0 °C to room temperature |
| Anhydride | None or a mild base | Aprotic solvent | Room temperature |
Beyond amides, the secondary amine can be converted into a variety of other nitrogen-containing functional groups, such as sulfonamides (by reaction with sulfonyl chlorides) and ureas (by reaction with isocyanates).
Electrophilic and Nucleophilic Aromatic Substitutions on the Isopropylbenzyl Moiety
The 4-isopropylbenzyl group is an aromatic ring that can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the former is far more common for this electron-rich system.
Electrophilic aromatic substitution reactions on the benzene (B151609) ring of this compound are directed by the activating and ortho-, para-directing isopropyl group. The isopropyl group is an electron-donating group through induction and hyperconjugation, which activates the aromatic ring towards attack by electrophiles. The substitution will predominantly occur at the positions ortho to the isopropyl group (positions 3 and 5) due to steric hindrance from the bulky isopropyl group at the para position being blocked by the benzylamine (B48309) substituent. The N-cyclopropylmethylamino substituent at the 1-position is also an ortho-, para-director, but its influence will be modulated by protonation under acidic conditions, which would make it a deactivating, meta-directing group. The interplay between these two substituents will determine the final regiochemical outcome. For instance, in Friedel-Crafts reactions of substrates with a 4-isopropylbenzyl moiety, the substitution pattern is a result of the combined electronic and steric effects of the substituents.
Nucleophilic aromatic substitution on the isopropylbenzyl moiety is generally difficult as the ring is electron-rich and lacks strong electron-withdrawing groups. Such reactions typically require harsh conditions and a good leaving group on the aromatic ring, which is not present in this compound. Therefore, this type of transformation is not a characteristic reaction for this compound under normal conditions.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the chemical transformations of this compound is crucial for predicting its reactivity and metabolic profile.
Mechanism of Oxidation:
The mechanism of cytochrome P450-catalyzed oxidation of N-substituted cyclopropylamines has been a subject of investigation. Initially, a single electron transfer (SET) mechanism was proposed, involving the formation of an aminium radical cation that could lead to ring opening. nih.gov However, more recent studies on N-benzyl-N-cyclopropylamine suggest that a hydrogen abstraction mechanism is more likely. nih.gov
This proposed mechanism involves the abstraction of a hydrogen atom from a C-H bond by the cytochrome P450 enzyme, followed by a hydroxyl recombination step. nih.gov This leads to the formation of a carbinolamine intermediate, which can then break down to yield the observed N-dealkylation products, such as cyclopropanone (B1606653) hydrate. nih.gov The formation of 3-hydroxypropionaldehyde is thought to occur via hydrogen abstraction from the N-H bond of the secondary amine, leading to a neutral aminyl radical that undergoes rapid ring-opening. nih.gov This mechanistic pathway avoids the formation of a high-energy aminium radical cation proposed in the SET mechanism.
Table 2: Proposed Mechanistic Steps in the Cytochrome P450-catalyzed Oxidation of N-benzyl-N-cyclopropylamine nih.gov
| Mechanistic Step | Intermediate/Product |
| Hydrogen abstraction from C-H | Carbinolamine intermediate |
| Breakdown of carbinolamine | Cyclopropanone hydrate |
| Hydrogen abstraction from N-H | Neutral aminyl radical |
| Ring-opening of aminyl radical | 3-Hydroxypropionaldehyde |
The oxidation of the alkylbenzene portion of the molecule by strong oxidizing agents like potassium permanganate (B83412) is believed to proceed through a free-radical mechanism. masterorganicchemistry.com The initial step is thought to be the abstraction of a benzylic hydrogen atom by the permanganate, leading to a benzylic radical. This radical is then further oxidized to the carboxylic acid.
Mechanism of Reduction:
Theoretical and Computational Chemistry Approaches to N 4 Isopropylbenzyl Cyclopropanamine
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like N-(4-isopropylbenzyl)cyclopropanamine. DFT calculations can provide optimized geometries, including bond lengths and angles, as well as electronic properties such as molecular orbital energies and charge distributions.
For a molecule like this compound, DFT calculations would typically be performed using a functional such as B3LYP and a basis set like 6-31G(d,p). The results would reveal the distribution of electron density, highlighting the electron-rich regions of the aromatic ring and the nitrogen atom. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The HOMO is likely to be localized on the cyclopropylamine (B47189) and the aromatic ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate the regions susceptible to nucleophilic attack.
Table 1: Predicted Ground State Properties of this compound from DFT Calculations
| Property | Predicted Value |
| Total Energy (Hartree) | -600.123 |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | 0.45 |
| HOMO-LUMO Gap (eV) | 6.34 |
| Dipole Moment (Debye) | 1.25 |
Note: These are illustrative values based on typical DFT calculations for similar molecules.
The flexibility of the benzyl (B1604629) and cyclopropyl (B3062369) groups in this compound gives rise to multiple possible conformations. Ab initio and semi-empirical methods are employed to explore the potential energy surface and identify stable conformers. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide high accuracy but are computationally expensive. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster for larger molecules.
Conformational analysis of this compound would involve rotating the key dihedral angles, such as the C-C-N-C bond connecting the benzyl and cyclopropylamine moieties, to map the potential energy landscape. These studies can identify the most stable conformer and the energy barriers between different conformations. Such information is crucial for understanding how the molecule interacts with its environment and biological targets.
Molecular Dynamics and Monte Carlo Simulations for Conformational Space Exploration
While quantum mechanical methods are excellent for studying static structures, Molecular Dynamics (MD) and Monte Carlo (MC) simulations provide insights into the dynamic behavior of molecules. These methods are particularly useful for exploring the vast conformational space of flexible molecules like this compound in different environments, such as in solution.
MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory of atomic positions. This allows for the visualization of molecular motion and the sampling of different conformations. MC simulations, in contrast, use random sampling to explore the conformational space and determine the relative populations of different conformers based on their energies. For this compound, these simulations can reveal how the molecule folds and flexes, and how its conformation is influenced by solvent molecules.
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms by identifying and characterizing transition states. For the synthesis or metabolic transformation of this compound, transition state analysis can provide valuable information about the reaction pathway, activation energies, and the geometry of the transition state structure.
For instance, the formation of this compound via reductive amination of 4-isopropylbenzaldehyde (B89865) with cyclopropanamine can be studied computationally. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This can help in optimizing reaction conditions to improve yield and selectivity.
Prediction and Interpretation of Spectroscopic Data through Computational Methods
Computational methods are increasingly used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These predictions can aid in the identification and characterization of molecules.
For this compound, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule. Similarly, the vibrational frequencies can be calculated to predict the IR spectrum, helping to assign the observed absorption bands to specific molecular vibrations.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic CH | 7.10 - 7.25 |
| Benzyl CH₂ | 3.75 |
| Isopropyl CH | 2.90 |
| Isopropyl CH₃ | 1.25 |
| Cyclopropyl CH | 2.10 |
| Cyclopropyl CH₂ | 0.40 - 0.80 |
Note: These are illustrative values and can vary depending on the computational method and solvent.
Quantitative Structure-Reactivity Relationships (QSRR) for Cyclopropanamine Derivatives
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their reactivity. For cyclopropanamine derivatives, QSRR studies can be used to predict their reactivity in various chemical or biological processes.
By calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of cyclopropanamine derivatives and correlating them with their experimentally determined reactivity, a mathematical model can be developed. This model can then be used to predict the reactivity of new, unsynthesized derivatives. Such studies are particularly valuable in drug discovery and development for predicting the activity of potential drug candidates. For instance, QSRR models have been developed for cyclopropylamine-containing compounds as inhibitors of enzymes like monoamine oxidase. mdpi.com
Synthetic Utility and Applications in Advanced Organic Synthesis
N-(4-isopropylbenzyl)cyclopropanamine as a Key Intermediate in Multi-Step Syntheses
The strategic incorporation of this compound as a key intermediate is a critical aspect of various multi-step synthetic sequences. researchgate.net This approach is often employed when the desired final compound cannot be synthesized in a single step or when it is more efficient to construct it through a series of reactions. scispace.com The robust nature of the this compound scaffold allows it to withstand a variety of reaction conditions, making it a reliable component in lengthy synthetic pathways.
In the synthesis of complex pharmaceutical ingredients, intermediates like this compound are crucial. nih.gov For instance, in the development of drug candidates, a multi-step approach is often necessary to build the required molecular complexity and introduce specific functionalities. The this compound unit can be introduced early in a synthetic route, and subsequent reactions can be performed on other parts of the molecule to achieve the final target structure. This modular approach allows for the systematic modification and optimization of the lead compound.
The following table provides a hypothetical representation of a multi-step synthesis where this compound could serve as a key intermediate.
| Step | Reaction Type | Reactant(s) | Product | Potential Significance |
|---|---|---|---|---|
| 1 | Reductive Amination | 4-Isopropylbenzaldehyde (B89865), Cyclopropanamine | This compound | Formation of the core scaffold |
| 2 | Acylation | This compound, Acyl Chloride | N-acyl-N-(4-isopropylbenzyl)cyclopropanamine | Introduction of a key functional group |
| 3 | Cyclization | N-acyl-N-(4-isopropylbenzyl)cyclopropanamine | Heterocyclic derivative | Formation of a biologically relevant ring system |
| 4 | Further Functionalization | Heterocyclic derivative | Final Drug Candidate | Optimization of pharmacological properties |
Development of Complex Heterocyclic Systems Incorporating the Cyclopropylamine (B47189) Unit
The cyclopropylamine moiety is a valuable building block in the synthesis of nitrogen-containing heterocycles due to the inherent ring strain of the cyclopropane (B1198618) ring, which can be harnessed to drive various chemical transformations. amazonaws.com Cyclization reactions involving N-substituted cyclopropylamines can lead to the formation of diverse and complex heterocyclic systems. accessscience.com These reactions often proceed through ring-opening of the cyclopropane, followed by intramolecular cyclization to form five- or six-membered rings.
For instance, N-benzylcyclopropanamines can undergo cyclocondensation reactions with various electrophiles to yield fused heterocyclic systems. organic-chemistry.org The specific reaction conditions and the nature of the substituents on both the benzyl (B1604629) and cyclopropyl (B3062369) groups can influence the regioselectivity and stereoselectivity of these cyclizations. The resulting heterocyclic frameworks are often found in biologically active molecules, making this a significant area of research in medicinal chemistry. mdpi.com
The table below illustrates potential cyclization reactions of this compound derivatives to form heterocyclic systems.
| Reactant | Reaction Type | Resulting Heterocycle | Potential Application |
|---|---|---|---|
| This compound derivative | Intramolecular Aza-Heck Reaction | Cyclopropane-fused Pyrrolidine | Core of bioactive compounds |
| Activated this compound | [3+2] Cycloaddition | Pyrrolidine derivative | Scaffold for medicinal chemistry |
| This compound with a tethered electrophile | Intramolecular Cyclization | Fused Piperidine or Azepine | Building block for complex alkaloids |
Applications in Asymmetric Synthesis and Chiral Auxiliaries
While specific examples of this compound as a chiral auxiliary are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its potential in this area. researchgate.netnih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov The chiral environment provided by the auxiliary favors the formation of one stereoisomer over the other.
A molecule like this compound, if resolved into its individual enantiomers, could potentially serve as a chiral auxiliary. The chiral cyclopropylamine unit could influence the facial selectivity of reactions on a tethered substrate. After the desired stereoselective transformation, the auxiliary can be cleaved and ideally recycled. Asymmetric cyclopropanation reactions are a key method for creating new carbon-carbon bonds and are prevalent in the synthesis of many biologically active molecules. mdpi.com
The development of catalytically formed chiral auxiliaries represents a modern approach in asymmetric synthesis, where the auxiliary is generated in situ through a catalytic enantioselective reaction. nih.gov This strategy could theoretically be applied to propargylic amines to generate chiral oxazolidines, which then direct subsequent diastereoselective reactions like cyclopropanation. nih.gov
Scaffold Hopping and Library Design for Chemical Space Exploration
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular frameworks with similar biological activity to a known active compound. nih.gov This technique involves replacing the core structure (scaffold) of a molecule while retaining key pharmacophoric features, with the aim of improving properties such as potency, selectivity, or pharmacokinetic profiles. The N-benzylamine substructure, present in this compound, is a common starting point for scaffold hopping explorations.
The design and synthesis of combinatorial libraries are central to the exploration of chemical space in drug discovery. rsc.orgnih.gov By systematically combining a set of building blocks, large collections of related molecules can be generated and screened for biological activity. This compound, with its distinct functional groups, can serve as a versatile scaffold for library design. nih.gov The amine functionality allows for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and reductive amination. The aromatic ring can also be functionalized, further expanding the diversity of the library.
The table below outlines a hypothetical library design based on the this compound scaffold.
| Scaffold | Diversity Point 1 (Amine) | Diversity Point 2 (Aromatic Ring) | Resulting Library | Objective |
|---|---|---|---|---|
| This compound | Acylation with various carboxylic acids | Electrophilic aromatic substitution | Library of N-acyl, ring-functionalized analogs | Explore structure-activity relationships |
| This compound | Reductive amination with aldehydes/ketones | Suzuki or Buchwald-Hartwig coupling | Library of N-alkyl, biaryl analogs | Identify novel pharmacophores |
Strategic Retrosynthetic Analysis Utilizing this compound as a Synthon
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to reliable chemical reactions. amazonaws.comyoutube.com this compound can be considered a valuable synthon in this context, representing a key building block that can be readily incorporated into a synthetic plan.
When analyzing a complex target molecule containing the N-(4-isopropylbenzyl)cyclopropylamine fragment, a strategic disconnection would be at the C-N bond of the amine or at the bond connecting the benzyl group to the nitrogen. amazonaws.com This disconnection simplifies the target molecule into more manageable precursors: 4-isopropylbenzyl bromide (or a related electrophile) and cyclopropanamine, or 4-isopropylbenzaldehyde and cyclopropanamine for a reductive amination approach.
The following table illustrates a simplified retrosynthetic analysis for a hypothetical target molecule containing the this compound moiety.
| Target Molecule | Disconnection Strategy | Resulting Synthons | Corresponding Reagents |
|---|---|---|---|
| Complex molecule containing N-(4-isopropylbenzyl)cyclopropylamine | C-N Bond Disconnection (Amine Alkylation) | 4-isopropylbenzyl cation, cyclopropylamine anion | 4-Isopropylbenzyl bromide, Cyclopropanamine |
| Complex molecule containing N-(4-isopropylbenzyl)cyclopropylamine | C=N Bond Disconnection (Reductive Amination) | 4-isopropylbenzaldehyde, cyclopropanamine | 4-Isopropylbenzaldehyde, Cyclopropanamine |
Future Directions in N 4 Isopropylbenzyl Cyclopropanamine Research
Innovations in Sustainable Synthesis and Catalysis
The future of synthesizing N-(4-isopropylbenzyl)cyclopropanamine hinges on the development of green and efficient catalytic strategies that minimize waste, reduce energy consumption, and avoid hazardous reagents. Traditional methods for creating cyclopropanes and amines often rely on stoichiometric reagents and harsh conditions, but modern catalysis offers promising alternatives.
A key area of innovation is the use of transition metal-catalyzed carbene transfer reactions . researchgate.net Researchers are exploring catalysts based on titanium, rhodium, and cobalt to facilitate cyclopropanation under milder conditions. researchgate.netorganic-chemistry.org For instance, cobalt-catalyzed asymmetric cyclopropanation can produce cyclopropane (B1198618) esters—precursors to amines—in high yields and with excellent stereoselectivity. organic-chemistry.org Another advanced approach is hydrogen borrowing (HB) catalysis , which enables the α-cyclopropanation of ketones, providing a convergent and atom-economical route to cyclopropyl (B3062369) structures. nih.gov This method involves the in-situ formation of an intermediate that cyclizes, avoiding pre-functionalization steps. nih.gov
Furthermore, photoredox catalysis using visible light is emerging as a powerful tool for cyclopropane synthesis. youtube.com This technique utilizes light to generate radical carbenoids that can react with alkenes, offering a sustainable alternative to methods requiring toxic or explosive precursors. youtube.com The development of continuous flow processes also represents a significant step towards sustainability. researchgate.netmdpi.com Continuous synthesis not only improves safety and reproducibility but also allows for efficient solvent recovery and recycling of reagents, significantly lowering production costs and environmental impact. mdpi.com
| Catalytic Strategy | Description | Potential Advantages for Synthesis |
|---|---|---|
| Hydrogen Borrowing Catalysis | A process where a metal catalyst temporarily removes hydrogen from an alcohol to enable an alkylation reaction, followed by intramolecular displacement to form the cyclopropane ring. nih.gov | High atom economy, reduced need for pre-functionalized starting materials, access to complementary synthetic routes. nih.gov |
| Visible-Light Photoredox Catalysis | Uses light energy to generate radical intermediates (carbenoids) that drive cyclopropanation reactions. youtube.com | Avoids harsh reagents, operates under mild conditions, sustainable energy source. youtube.com |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a batch, allowing for precise control over reaction parameters. researchgate.netmdpi.com | Enhanced safety, improved reproducibility, high productivity, and easier scale-up. researchgate.netmdpi.com |
| Transition Metal Catalysis (e.g., Co, Ti) | Employs catalysts like cobalt or titanium to mediate carbene transfer to alkenes, forming the cyclopropane ring. researchgate.netorganic-chemistry.org | High efficiency, potential for high stereoselectivity, broad substrate scope. researchgate.netorganic-chemistry.org |
Exploration of Unprecedented Chemical Transformations
Beyond improving its synthesis, future research will delve into novel chemical transformations of the this compound scaffold. The strained cyclopropane ring, while providing unique conformational constraints, is also a site of latent reactivity that can be harnessed to create more complex molecular architectures.
One exciting avenue is the organocatalytic activation of cyclopropanes . Recent studies have shown that donor-acceptor cyclopropanes can be activated by aminocatalysts to undergo ring-expansion reactions. researchgate.net This strategy could be adapted to transform cyclopropylamine (B47189) derivatives into functionalized cyclobutanes, which are themselves valuable building blocks. Such transformations functionalize typically inert positions of the cyclopropane ring, opening up new chemical space. researchgate.net
Inspiration for new transformations may also come from nature. The biosynthesis of natural products containing cyclopropane rings involves diverse and highly specific enzymatic strategies. researchgate.net Investigating these "cyclopropanases" could lead to the development of novel biomimetic or chemoenzymatic methods for modifying the cyclopropane motif in this compound, enabling selective functionalization that is difficult to achieve with traditional chemical methods.
Advanced Computational Modeling for Rational Design and Discovery
Computational chemistry is set to play a pivotal role in the future of this compound research, accelerating the design and discovery of new derivatives with tailored properties. By leveraging powerful modeling techniques, scientists can predict molecular behavior and prioritize synthetic targets, saving significant time and resources. researchgate.netmdpi.com
Quantum mechanical (QM) methods can be used to calculate fundamental properties of this compound and its analogs. researchgate.net For example, QM calculations can determine the pKa of the amine group, which is crucial for its interaction with biological targets. nih.gov As demonstrated in the design of novel morphine derivatives, fluorination near an amine can predictably alter its pKa, thereby controlling its protonation state in different physiological environments. nih.gov This approach could be used to fine-tune the properties of cyclopropanamine derivatives for specific applications.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of these molecules and their interactions with biological macromolecules like proteins. researchgate.net These simulations can provide insights into binding modes, conformational preferences, and the impact of structural modifications on target engagement. mdpi.com By combining various computational tools, from QM to pharmacokinetic/pharmacodynamic (PK/PD) modeling, researchers can build a comprehensive in silico profile of new compounds before they are ever synthesized. researchgate.net
| Computational Method | Application in Rational Design | Example Insight |
|---|---|---|
| Quantum Mechanics (QM) | Calculates electronic structure and fundamental molecular properties. researchgate.netnih.gov | Predicting the pKa of the amine group to control its protonation state and binding affinity. nih.gov |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. researchgate.net | Visualizing how a derivative of this compound binds to a target protein and assessing its conformational stability. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Models the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system. researchgate.net | Forecasting the bioavailability and metabolic stability of a new analog before synthesis. |
| Virtual Screening | Uses computational methods to search large libraries of virtual compounds for those most likely to bind to a target. mdpi.com | Identifying novel cyclopropanamine-based structures with potential activity against a new biological target. |
Integration of Automation and High-Throughput Methodologies in Cyclopropanamine Synthesis
The synthesis and evaluation of new this compound derivatives will be dramatically accelerated by the integration of automation and high-throughput screening. Automated synthesis platforms can perform complex chemical reactions with minimal human intervention, increasing efficiency, reproducibility, and safety. sigmaaldrich.comwikipedia.org
Modern automated synthesizers consist of robotic systems that can handle reagents, control reaction conditions, and purify products. sigmaaldrich.comwikipedia.org These platforms often use pre-packaged reagent cartridges for common reactions like reductive amination or amide coupling, which are central to the synthesis of cyclopropanamine analogs. sigmaaldrich.comresearchgate.net This allows for the rapid, parallel synthesis of large libraries of compounds. researchgate.net For example, a 96-well plate format can be used to quickly explore a wide range of starting materials and reaction conditions. researchgate.net
The data generated from these high-throughput experiments are invaluable for training machine learning algorithms. researchgate.netyoutube.com By systematically synthesizing and analyzing hundreds of related compounds, researchers can build predictive models for reaction success and molecular properties. youtube.com This synergy between automation, high-throughput synthesis, and data science creates a powerful feedback loop for discovery, where experimental results continuously refine predictive models, leading to a more intelligent and efficient exploration of the chemical space around this compound. researchgate.netyoutube.com
| Technology | Function | Impact on Research |
|---|---|---|
| Automated Synthesizers | Robotic platforms that perform chemical synthesis, purification, and analysis. sigmaaldrich.comwikipedia.org | Increases throughput, improves reproducibility, and reduces human exposure to hazardous chemicals. wikipedia.org |
| Parallel Synthesis (e.g., 96-well plates) | Simultaneously running a large number of distinct but related reactions. researchgate.net | Rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies. researchgate.net |
| Continuous Flow Reactors | Automated systems for performing reactions in a continuous stream, enabling precise control and scalability. researchgate.net | Facilitates optimization of reaction conditions and enables safer, more efficient production. researchgate.netmdpi.com |
| Machine Learning Integration | Using data from high-throughput experiments to train algorithms that predict reaction outcomes and properties. youtube.com | Accelerates discovery by prioritizing experiments with the highest probability of success. researchgate.netyoutube.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-isopropylbenzyl)cyclopropanamine, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via reductive amination or catalytic hydrogenation. For example, hydrogenation of N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine over platinum catalysts yields the target compound (24% yield under optimized conditions) . Reaction parameters like catalyst choice (e.g., Pt vs. Pd), solvent polarity, and temperature significantly impact yield. Evidence from similar benzylcyclopropanamine derivatives shows that elevated temperatures (50–80°C) and polar aprotic solvents (e.g., DMF) improve reaction efficiency .
- Key Data : Yields range from 24% (platinum catalysis) to 91% (quaternary ammonium salt-mediated reactions) depending on substrate and conditions .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodology : Use H/C NMR to identify cyclopropane protons (δ ~0.5–1.5 ppm) and aromatic/amine protons (δ ~2.5–7.5 ppm). HRMS (ESI) confirms molecular weight (e.g., [M+H] at m/z 217.17 for CHN). IR spectroscopy detects N-H stretches (~3300 cm) and cyclopropane ring vibrations (~1000–1100 cm) .
- Key Data : For analogs like N-(quinolin-4-ylmethyl)cyclopropanamine, C NMR shows cyclopropane carbons at δ ~7–12 ppm, while aromatic carbons appear at δ ~120–160 ppm .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodology : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Use sealed, light-resistant containers. Avoid contact with strong oxidizers or acids, as decomposition may release hazardous gases (e.g., CO, NO) .
- Key Data : Stability data for related compounds indicate decomposition onset at >150°C under thermal stress .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?
- Methodology : Cross-validate using complementary techniques. For example, discrepancies in H NMR integration may arise from rotameric equilibria; variable-temperature NMR or deuterated solvents (e.g., DMSO-d) can resolve this. GC-FID or LC-MS quantifies impurities (e.g., unreacted aldehyde intermediates) .
- Case Study : In steady-state biocatalytic cascades, GC-FID confirmed >95% purity of N-(4-methylbenzyl)cyclopropanamine by comparing retention times with analytical standards .
Q. What catalytic systems have been reported for enantioselective synthesis of this compound, and how do they compare in scalability?
- Methodology : Chiral platinum catalysts or enzyme-mediated systems (e.g., GOase-AdRedAm) achieve enantioselectivity. Continuous-flow systems improve scalability, reducing reaction times from hours to minutes .
- Key Data : Platinum catalysts in hydrogenation reactions show moderate enantiomeric excess (ee ~70–80%), while biocatalytic systems achieve >90% ee but require specialized equipment .
Q. What are the challenges in maintaining the stability of this compound under photolytic or thermal conditions, and what strategies mitigate decomposition?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Add antioxidants (e.g., BHT) or use UV-filtered glassware to prevent photodegradation. For thermal stability, DSC/TGA analysis identifies decomposition thresholds .
- Key Data : Analogous cyclopropanamines degrade by β-scission above 150°C, releasing cyclopropane fragments .
Q. How is this compound utilized in pharmaceutical intermediate synthesis, and what purity thresholds are critical for downstream applications?
- Methodology : The compound serves as a precursor in CFTR potentiators (e.g., Z2171315755), where ≥98% purity (HPLC) is required to avoid off-target effects. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization achieves this .
- Case Study : A 24% yield of Z2171315755 was obtained via coupling with dimethylpyrimidine-diamine, with HRMS confirming structural integrity .
Tables for Key Data
| Synthetic Method | Catalyst/Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Reductive Amination | NaBH, MeOH | 91 | >95 | |
| Hydrogenation | Pt/C, H | 24 | 90 | |
| Biocatalytic Cascade | GOase-AdRedAm | 85 | >99 |
| Stability Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Thermal Decomposition | >150°C | Releases CO/NO | |
| Photolytic Degradation | UV light, 48 hrs | 10% degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

